molecular formula C5H14ClNO2 B1375879 Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate CAS No. 92397-80-3

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

Cat. No.: B1375879
CAS No.: 92397-80-3
M. Wt: 155.62 g/mol
InChI Key: FUJYZPZGJNVVHQ-UHFFFAOYSA-M
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Description

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is a quaternary ammonium compound. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chloride ion and monohydrate form, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:

R3N+R’ClR3N+R’Cl\text{R}_3\text{N} + \text{R'}\text{Cl} \rightarrow \text{R}_3\text{N}^+\text{R'}\text{Cl}^- R3​N+R’Cl→R3​N+R’Cl−

where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{Cl} ) is the alkyl halide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like silver nitrate and sodium hydroxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts.

Scientific Research Applications

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture media and as a stabilizing agent for enzymes.

    Medicine: Utilized in drug formulation and as an antimicrobial agent.

    Industry: Applied in the production of polymers, surfactants, and as an antistatic agent.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
  • N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is unique due to its specific chloride ion and monohydrate form, which confer distinct physical and chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from similar compounds.

Properties

IUPAC Name

trimethyl(2-oxoethyl)azanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYZPZGJNVVHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00757840
Record name N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92397-80-3
Record name N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 2
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 3
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 4
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 5
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 6
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

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